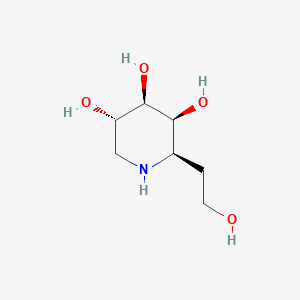
1-Deoxy-D-galactohomonojirimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deoxy-D-galactohomonojirimycin, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO4 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 1-Deoxy-D-galactohomonojirimycin
The synthesis of this compound is achieved through a multi-step process. A notable method involves the use of optically pure allenylstannanes and L-lactate-derived aldehydes, yielding the compound in an overall yield of 48% after seven synthetic steps. The key reaction involves a Lewis acid-catalyzed transformation that provides a syn-amino alcohol with high diastereoselectivity .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of β-galactosidases, enzymes that play crucial roles in the metabolism of galactose-containing compounds. This inhibition can be particularly beneficial in the context of lysosomal storage diseases such as GM1 gangliosidosis, where enzyme deficiencies lead to the accumulation of substrates .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of this compound and its derivatives. In vitro assays demonstrated that certain derivatives could significantly reduce cell death caused by neurotoxic agents like rotenone and oligomycin A in SH-SY5Y neuronal cells, suggesting their role in protecting against oxidative stress-related neurodegeneration .
Treatment of Lysosomal Storage Disorders
Due to its ability to inhibit β-galactosidases, this compound is being explored as a pharmacological chaperone for treating GM1 gangliosidosis and potentially other lysosomal storage disorders. The compound's mechanism involves stabilizing misfolded enzymes, thereby enhancing their activity and reducing substrate accumulation .
Neurodegenerative Disease Management
The neuroprotective effects observed with this compound derivatives position them as promising candidates for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Their ability to modulate signaling pathways and reduce oxidative stress may provide therapeutic benefits in these conditions .
Case Studies and Research Findings
Análisis De Reacciones Químicas
Reaction Steps
The synthesis can be summarized in the following steps:
Reaction Conditions
The reaction conditions are crucial for achieving the desired stereochemistry and yield. The use of Lewis acids facilitates the formation of the amino alcohol by stabilizing the transition state, thereby enhancing the reaction rate and selectivity .
Chemical Reactions Involving this compound
This compound undergoes various chemical reactions that contribute to its biological activity.
Glycosidase Inhibition
This compound acts as an inhibitor for several glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibition mechanism involves:
-
Binding Affinity : The structure of this compound allows it to fit into the active site of glycosidases, effectively blocking substrate access.
-
Enzyme-Substrate Interaction : Studies have shown that modifications to the N-substituents can enhance inhibitory activity against specific glycosidases .
Mechanistic Insights
The mechanism of action for glycosidase inhibition typically involves:
-
Transition State Stabilization : The compound stabilizes the transition state during the enzymatic hydrolysis of substrates, thus preventing product formation.
-
Structural Analysis : X-ray crystallography has been employed to elucidate the binding interactions between this compound and glycosidases, providing insights into how structural features influence inhibition .
Propiedades
Fórmula molecular |
C7H15NO4 |
|---|---|
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2-(2-hydroxyethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c9-2-1-4-6(11)7(12)5(10)3-8-4/h4-12H,1-3H2/t4-,5+,6+,7-/m1/s1 |
Clave InChI |
CJJRQVQPXAFTFW-JRTVQGFMSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H]([C@H](N1)CCO)O)O)O |
SMILES canónico |
C1C(C(C(C(N1)CCO)O)O)O |
Sinónimos |
1-deoxy-D-galactohomo-nojirimycin 1-deoxy-D-galactohomonojirimycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















